1-Nitro-3-[(phenylsulfonyl)methyl]benzene
Overview
Description
1-Nitro-3-[(phenylsulfonyl)methyl]benzene is an organic compound characterized by a nitro group (-NO2) and a phenylsulfonylmethyl group (-SO2CH2Ph) attached to a benzene ring
Scientific Research Applications
1-Nitro-3-[(phenylsulfonyl)methyl]benzene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Mode of Action
This compound is a sulfone analogue of some previously reported sulfides . It is prepared by oxidizing the nitrosulfide with hydrogen peroxide in acetic acid . The compound interacts with its target, dihydrofolate reductase, and inhibits its activity
Biochemical Pathways
The inhibition of dihydrofolate reductase affects the folate metabolism pathway This can lead to a decrease in the synthesis of nucleotides, which are essential for DNA replication and repair
Result of Action
The inhibition of dihydrofolate reductase by this compound can lead to a decrease in the synthesis of nucleotides, affecting DNA replication and repair
Biochemical Analysis
Biochemical Properties
1-Nitro-3-[(phenylsulfonyl)methyl]benzene plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as dihydrofolate reductase. This compound interacts with enzymes, proteins, and other biomolecules through its nitro and sulfonyl groups, which can form hydrogen bonds and other interactions with active sites of enzymes. These interactions can lead to the inhibition or activation of enzymatic activity, affecting various biochemical pathways .
Cellular Effects
This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The nitro and sulfonyl groups of the compound can form specific interactions with the active sites of enzymes, leading to inhibition or activation of their activity. These interactions can also affect the binding of transcription factors to DNA, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where the compound’s activity increases sharply at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that can further interact with biochemical pathways. These interactions can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, and other organelles, where it can interact with enzymes, transcription factors, and other biomolecules. These interactions can affect the compound’s activity and function within cells .
Preparation Methods
The synthesis of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene typically involves a multi-step process. One common method starts with the reaction of 3-nitrobenzyl chloride with thiophenol in the presence of potassium carbonate in acetone. This mixture is refluxed for 16 hours, resulting in the formation of 1-nitro-3-(phenylthio)methylbenzene. The product is then oxidized using hydrogen peroxide in acetic acid to yield this compound .
Chemical Reactions Analysis
1-Nitro-3-[(phenylsulfonyl)methyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and phenylsulfonyl groups influence the reactivity and orientation of the benzene ring.
Common reagents used in these reactions include hydrogen peroxide, acetic acid, and reducing agents like palladium on carbon (Pd/C) for hydrogenation. Major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Nitro-3-[(phenylsulfonyl)methyl]benzene can be compared with similar compounds such as:
1-Nitro-4-[(phenylsulfonyl)methyl]benzene: Similar structure but with the nitro group in the para position.
1-Nitro-3-[(benzylsulfonyl)methyl]benzene: Similar structure but with a benzyl group instead of a phenyl group attached to the sulfonyl group.
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-14(16)12-6-4-5-11(9-12)10-19(17,18)13-7-2-1-3-8-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONDKTIYNBGJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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